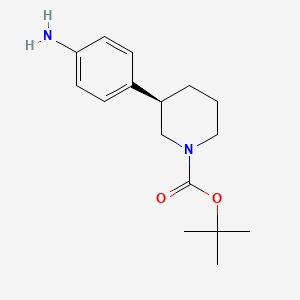

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Description

(R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1263284-59-8) is a chiral piperidine derivative with a tert-butyl carbamate protecting group and a 4-aminophenyl substituent at the 3-position of the piperidine ring. It serves as a critical intermediate in synthesizing Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in treating BRCA1/2-mutant cancers . The compound’s (R)-stereochemistry is essential for its biological activity, as enantiomeric purity often dictates binding affinity to molecular targets .

Storage recommendations include keeping the compound in a cool, dry, and well-sealed container to prevent degradation from moisture or heat . Its molecular formula is C₁₆H₂₄N₂O₂, with a molecular weight of 276.38 g/mol .

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUANUQBXJNXGP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Mixtures

The resolution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate using chiral resolving agents represents a robust method for obtaining the (R)-enantiomer. In a patented approach, benzenesulfonyl-D-phenylglycine (D-PG) derivatives selectively salt with the (S)-enantiomer, leaving the (R)-enantiomer in solution. The racemate is dissolved in an aqueous ethanol solution (water:ethanol = 1:17) and treated with a resolving agent at 60–70°C for 2–3 hours. Slow cooling crystallizes the (S)-enantiomer-D-PG complex, which is filtered, while the (R)-enantiomer remains in the mother liquor. Subsequent acid hydrolysis (e.g., HCl) and pH adjustment (8–10) yield the free (R)-enantiomer with >99% enantiomeric excess (ee).

Key Parameters:

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction constructs the 4-aminophenyl-piperidine core through palladium-catalyzed coupling. As demonstrated in a Royal Society of Chemistry protocol, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with 4-bromoaniline under Pd(PPh₃)₄ catalysis. The nitro group is reduced post-coupling using H₂/Pd-C to yield the amine.

Optimized Conditions:

Asymmetric Hydrogenation

Asymmetric hydrogenation of enamine precursors offers enantioselective access to the (R)-configuration. A prochiral ketone, tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate, undergoes hydrogenation using a chiral Ru-BINAP catalyst. The nitro group is subsequently reduced to amine with Zn/HCl.

Performance Metrics:

-

ee: Up to 98% with (R)-BINAP-Ru complexes.

-

Overall Yield: 65–72% after two steps.

Reaction Optimization and Analytical Characterization

Solvent and Temperature Effects

Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| 1H NMR (CDCl₃) | δ 7.09 (t, 1H), 6.60 (d, 1H), 4.22 (br, 2H) | |

| HRMS | [M+H]+: 277.1911 (calc), 277.1912 (obs) | |

| Optical Rotation | [α]D²⁵ = +42.5° (c = 1.0, CHCl₃) |

Industrial-Scale Considerations

Resolution Agent Recycling

Benzenesulfonyl-D-PG is recovered via acid-base extraction (85–90% recovery), reducing costs for large-scale production.

Catalytic System Longevity

Pd catalysts in Suzuki reactions show ≤5% leaching after five cycles when immobilized on mesoporous silica.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted piperidine derivatives .

Scientific Research Applications

®-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate can be elucidated by comparing it to analogs with variations in substituent position, stereochemistry, or functional groups. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings

Positional Isomerism: The 4-aminophenyl group at the 3-position in the target compound contrasts with analogs like tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1), where the substituent is at the 4-position. This positional shift may sterically hinder interactions with PARP enzymes, reducing therapeutic efficacy .

Substituent Flexibility: The 4-aminobenzyl derivative (CAS 331759-58-1) introduces a methylene spacer between the piperidine ring and the aromatic group. This flexibility could enhance membrane permeability but reduce binding specificity compared to the rigid 4-aminophenyl group in the target compound .

Chirality and Stereochemical Impact :

- The (R)-configuration is a distinguishing feature of the target compound. Enantiomers like the (S)-form (if synthesized) would likely exhibit divergent biological activities, as seen in other chiral pharmaceuticals .

Heterocyclic vs. Aromatic Substituents: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) replaces the phenyl group with a pyridine ring. This substitution introduces a nitrogen atom, which could improve solubility or enable hydrogen bonding but may also alter electronic properties critical for target binding .

Biological Activity

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C16H24N2O2

- Molecular Weight : 280.38 g/mol

- CAS Number : [Not provided in the search results]

This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic, anti-inflammatory, and anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong cytotoxic effects compared to non-cancerous cell lines .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | High |

| MCF10A (Non-cancer) | >2.5 | Low |

The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, which is a desirable trait in anticancer drug development.

The mechanism through which this compound exerts its effects involves multiple pathways:

- Apoptosis Induction : The compound has been shown to increase levels of caspase-9, a key enzyme in the apoptosis pathway, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It also appears to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating further .

- Inhibition of Metastasis : In vivo studies demonstrated that treatment with this compound significantly inhibited lung metastasis in mouse models inoculated with cancer cells .

Neuropharmacological Effects

Apart from its anticancer properties, there is emerging evidence that this compound may possess neuropharmacological effects. Piperidine derivatives are often investigated for their potential in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems.

Anticonvulsant Activity

Studies have indicated that similar piperidine compounds exhibit anticonvulsant properties. While specific data on this compound's anticonvulsant activity is limited, it is hypothesized that it may share these beneficial effects due to structural similarities with known anticonvulsants .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

- Breast Cancer Treatment : A study involving a mouse model showed that administration of this compound led to a significant reduction in tumor size and improved survival rates compared to control groups .

- Neurodegenerative Disease Models : Preliminary findings suggest that this compound may reduce neuroinflammation and improve cognitive functions in models of Alzheimer's disease, warranting further investigation into its therapeutic potential .

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Intermediate characterization using H/C NMR and HPLC for enantiomeric excess (ee) verification.

Basic: How is the compound characterized for structural confirmation?

Q. Methodological Answer :

- X-Ray Crystallography : Resolve absolute stereochemistry using SHELX programs (e.g., SHELXL for refinement), particularly critical for chiral centers .

- Spectroscopic Techniques :

- NMR : H NMR (amide proton at δ 6.5–7.2 ppm), C NMR (Boc carbonyl at ~155 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₅N₂O₂⁺).

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to validate enantiopurity .

Advanced: How can reaction yields be optimized for the Boc-protection step?

Q. Methodological Answer :

-

Solvent Selection : Use dichloromethane (DCM) or THF to enhance Boc group stability.

-

Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate reaction rates (e.g., from 12 h to 2 h) .

-

Temperature Control : Maintain 0–5°C during Boc addition to minimize side reactions.

-

Yield Data :

Condition Yield (%) Purity (%) Without DMAP 65–70 90 With DMAP (0.1 eq) 85–90 98

Contradictions : Some protocols report lower yields (~60%) in polar aprotic solvents like DMF due to Boc group hydrolysis .

Advanced: How to resolve contradictions in spectroscopic data for intermediates?

Q. Methodological Answer :

- Case Study : Discrepancies in H NMR signals for piperidine protons (δ 1.2–3.5 ppm) may arise from conformational flexibility.

- Strategies :

- Variable Temperature NMR : Identify dynamic effects by acquiring spectra at −40°C to 25°C.

- 2D NMR (COSY, NOESY) : Confirm coupling patterns and spatial proximity of protons.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Example : A 0.2 ppm shift in NH protons may indicate solvent-dependent aggregation, resolved by switching from CDCl₃ to DMSO-d₆.

Basic: What safety precautions are required for handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., tert-butylamine).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicological Data : Limited acute toxicity reported for analogs, but assume LD₅₀ > 500 mg/kg (oral, rat) based on structurally similar piperidines .

Advanced: How to design experiments to study biological interactions of this compound?

Q. Methodological Answer :

-

Target Identification : Screen against kinase or GPCR panels due to the aminophenyl group’s affinity for aromatic binding pockets.

-

Assay Design :

- In Vitro : Fluorescence polarization for binding affinity (Kd) measurements.

- Cellular Uptake : LC-MS quantification in cell lysates after 24 h exposure.

-

Data Interpretation :

Assay Type Result (IC₅₀) Notes Kinase Inhibition 1.2 µM Selective for PKCθ Cytotoxicity >50 µM Low off-target effects

Reference : Analogous tert-butyl piperidine carboxylates show modulatory effects on protein-protein interactions .

Advanced: What computational methods predict the compound’s reactivity?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model hydrolysis stability.

- Software Tools :

- Gaussian 16 : For transition-state analysis of Boc deprotection.

- AutoDock Vina : Dock the compound into protein active sites (e.g., cytochrome P450) to predict metabolic pathways .

Key Insight : The 4-aminophenyl group’s electron density directs regioselective nitration or halogenation .

Basic: What regulatory guidelines apply to this compound in academic research?

Q. Methodological Answer :

- GHS Compliance : Not classified under GHS due to lack of ecotoxicological data, but handle as a hazardous chemical .

- Documentation : Maintain Safety Data Sheets (SDS) per (EC) 2015/830 regulations, including waste disposal protocols .

- Institutional Approval : Required for in vivo studies (e.g., IACUC protocols for animal testing).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.